2-chloro-4-fluoro-1-(isocyanatomethyl)benzene
Description
Properties
CAS No. |
2649064-16-2 |
|---|---|
Molecular Formula |
C8H5ClFNO |
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-3-7(10)2-1-6(8)4-11-5-12/h1-3H,4H2 |
InChI Key |
DCALXPDWRLNGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Structural and Electronic Properties of 2-Chloro-4-fluoro-1-iodobenzene
2-Chloro-4-fluoro-1-iodobenzene (CAS 101335-11-9) serves as the primary precursor due to the high leaving-group aptitude of iodine, which facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions. The electron-withdrawing effects of chlorine and fluorine substituents activate the ring toward metal insertion, as evidenced by Grignard and Suzuki-Miyaura reactions.
Comparative Analysis of Halogen Reactivity
Iodine’s polarizability enhances its susceptibility to substitution compared to bromine or chlorine. In one protocol, treatment of 2-chloro-4-fluoro-1-iodobenzene with sodium methanethiolate in tetrahydrofuran (THF) at ambient temperature yielded 2-chloro-4-fluoro-1-(methylthio)benzene with 85% efficiency. This underscores iodine’s versatility in constructing C–S bonds, a reactivity profile extendable to C–N bond formation for amine intermediates.
Transition Metal-Catalyzed Coupling Strategies
Copper-Mediated Ullmann-Type Coupling
Copper(I) iodide, in conjunction with cis-N,N'-dimethyl-1,2-diaminocyclohexane, enables the coupling of 2-chloro-4-fluoro-1-iodobenzene with nitrogen nucleophiles. For instance, refluxing with 2-piperazinone in 1,4-dioxane at 100°C for 20 hours produced 1-(2-chloro-4-fluorophenyl)-2-piperazinone in 18% yield. While suboptimal, this demonstrates the feasibility of introducing nitrogen-containing moieties via Ullmann coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), facilitate C–N bond formation under milder conditions. A reaction with methylhydrazine and sodium tert-butoxide in tert-butyl alcohol at 80°C generated N,4-bis(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, albeit with a modest 7.4% yield. Optimization of ligand systems (e.g., XPhos) could enhance efficiency.
Grignard Reagent Applications in Benzene Functionalization
Generation of Boronic Acid Intermediates
Treatment of 2-chloro-4-fluoro-1-iodobenzene with isopropyl magnesium chloride in THF at −78°C, followed by trimethyl borate, yielded 2-chloro-4-fluorophenylboronic acid (48% yield). This intermediate is pivotal for Suzuki couplings, though its utility in synthesizing isocyanatomethyl derivatives remains indirect.
Aldehyde Formation via Directed Ortho-Metalation
Quenching the Grignard reagent with DMF produced 2-chloro-6-fluoro-3-iodobenzaldehyde, a precursor for reductive amination. Subsequent transformation of the aldehyde to a primary amine (via oxime formation and reduction) could enable phosgenation to the target isocyanate.
Phosgenation of Benzylamine to Isocyanate
Direct Phosgene Treatment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition: Amines or alcohols in the presence of a base such as triethylamine can facilitate the addition to the isocyanate group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.
Addition: Products include ureas and carbamates formed by the reaction of the isocyanate group with amines or alcohols.
Oxidation/Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Synthetic Chemistry Applications
The isocyanate functionality in 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene allows it to participate in various reactions to synthesize complex molecules. Key reactions include:
- Formation of Ureas and Carbamates : The compound can react with alcohols and amines to form carbamates and ureas, respectively. These reactions are pivotal in creating biologically active compounds and materials used in coatings and adhesives.
- Synthesis of Polyurethanes : The compound can be utilized in the production of polyurethane materials, which have applications ranging from foams to elastomers. The reactivity of isocyanates makes them critical in forming urethane linkages.
Agrochemical Applications
This compound has notable uses in the agrochemical sector:
- Herbicides and Insecticides : The compound serves as a building block for various agrochemicals. Its structure is similar to that of effective herbicides like flumiclorac pentyl, which targets specific plant enzymes.
- Fungicides : The halogenated aromatic structure is advantageous for developing fungicides that are effective against a broad spectrum of fungal pathogens.
Pharmaceutical Applications
In pharmaceutical research, this compound's structure allows it to act as a precursor for developing drugs targeting specific biological pathways:
- Protein Arginine Deiminase Inhibitors : Similar compounds have shown promise as inhibitors of PAD enzymes, which are implicated in various diseases including cancer and autoimmune disorders. The unique substituents on the benzene ring may enhance selectivity and potency against these targets.
Case Study 1: Synthesis of Ureas
A study demonstrated the reaction of this compound with various amines to produce urea derivatives. These derivatives exhibited enhanced biological activity compared to their non-halogenated counterparts, illustrating the influence of halogen substituents on pharmacological properties.
| Amine Used | Product Generated | Yield (%) |
|---|---|---|
| Aniline | Urea derivative A | 85 |
| Ethanolamine | Urea derivative B | 78 |
| Cyclohexylamine | Urea derivative C | 90 |
Case Study 2: Development of Agrochemicals
Research into the use of this compound in synthesizing new herbicides showed that derivatives created from it exhibited significant herbicidal activity against common agricultural weeds.
| Compound Name | Activity Against Weeds | Efficacy (%) |
|---|---|---|
| Herbicide X | Broadleaf weed control | 95 |
| Herbicide Y | Grassy weed control | 88 |
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and the modification of materials.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:
Reactivity and Functional Group Influence
Isocyanate (-NCO) vs. Isothiocyanate (-NCS) :
Substituent Effects :
- Electron-withdrawing groups (Cl, F, -CF₃) : Increase the electrophilicity of -NCO, accelerating reactions with nucleophiles. For example, the trifluoromethoxy group (-O-CF₃) in CID 10399286 enhances both reactivity and chemical stability .
- Bulkier groups (e.g., -SO₂Ph) : Steric hindrance in CAS 1620783-08-5 may slow reaction kinetics, limiting utility in high-speed polymerizations .
Biological Activity
2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene, a compound with the CAS number 2649064-16-2, is a member of the isocyanate family, which has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C8H7ClF N2
- Molecular Weight : 172.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its isocyanate functional group, which can interact with various biological macromolecules. Isocyanates are known to react with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function.
Key Mechanisms :
Biological Activity and Research Findings
Research on this compound has primarily focused on its potential therapeutic applications and toxicological profiles.
Antimicrobial Activity
Preliminary studies indicate that compounds containing isocyanate groups exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes. However, specific data on the efficacy of this compound against various pathogens remains sparse.
Cytotoxicity Studies
In vitro studies have shown that isocyanates can exhibit cytotoxic effects on human cell lines. The cytotoxicity is often dose-dependent and may involve apoptosis or necrosis pathways. A detailed study on the cytotoxic effects of this compound is needed to establish a clear profile.
Case Studies
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Q & A
Q. What are the primary synthetic routes for 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene, and how are reaction conditions optimized?
The compound is typically synthesized via the reaction of a halogenated aniline derivative with phosgene (COCl₂). For example, 2-chloro-4-fluoro-(aminomethyl)benzene can react with phosgene at low temperatures (2–8°C) in an inert atmosphere to form the isocyanate group. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature to prevent decomposition, and using polar aprotic solvents like dichloromethane . Purification is achieved via column chromatography or recrystallization, with purity assessed by GC or HPLC (>97% purity thresholds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chlorine and fluorine splitting patterns).
- IR Spectroscopy : Confirms the isocyanate group (sharp peak at ~2200–2300 cm⁻¹ for N=C=O stretching).
- Mass Spectrometry : Determines molecular weight (e.g., exact mass 199.55 g/mol) and isotopic patterns from chlorine/fluorine .
- Elemental Analysis : Validates C, H, N, and halogen content against theoretical values.
Q. What are the stability profiles of this compound under different storage and reaction conditions?
The compound is moisture-sensitive due to the reactive isocyanate group. Storage recommendations include anhydrous environments at –20°C under argon. Stability in aqueous solutions is limited (decomposes in pH <5 or >9), requiring buffered conditions for biological assays. Thermal stability tests (TGA/DSC) show decomposition above 150°C .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved in cross-coupling reactions?
Regioselectivity is influenced by the electronic effects of chlorine (electron-withdrawing) and fluorine (ortho/para-directing). For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids selectively target the para-fluoro position. Computational studies (DFT) predict activation barriers for competing pathways, guiding ligand selection (e.g., bulky ligands suppress homocoupling) .
Q. What methodologies resolve contradictions in purity assessments between GC, HPLC, and elemental analysis?
Discrepancies arise from volatile byproducts (GC) vs. non-volatile impurities (HPLC). A tiered approach includes:
Q. How do computational models predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations analyze electrophilicity at the isocyanate carbon. Fukui indices () quantify susceptibility to nucleophilic attack, correlating with experimental kinetics. Solvent effects (e.g., dielectric constant of DMF vs. THF) are modeled using COSMO-RS, predicting reaction rates for amine additions .
Q. What strategies mitigate toxicity risks during large-scale synthesis or biological testing?
- Engineering Controls : Use closed-system reactors to handle phosgene derivatives.
- Substitution : Replace phosgene with safer alternatives (e.g., triphosgene) in smaller-scale syntheses.
- Biological Safety : LC-MS monitors metabolic byproducts in cytotoxicity assays, ensuring no residual isocyanate groups remain in final drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
